molecular formula C19H14FNO B228709 N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE

N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE

Cat. No.: B228709
M. Wt: 291.3 g/mol
InChI Key: DILJCEZSDZUXQS-UHFFFAOYSA-N
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Description

N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE is a chemical compound with the molecular formula C19H14FNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-biphenylyl group and the benzamide ring is substituted with a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with 4-biphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis involves sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzamide: A simpler analog with a single fluorine substitution on the benzamide ring.

    N-(4-Fluorophenyl)benzamide: Similar structure but with a different substitution pattern.

    4-Fluoro-N-(4-phenylbutyl)benzamide: Another analog with a different substituent on the amide nitrogen.

Uniqueness

N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE is unique due to the presence of both the 4-fluoro and 4-biphenylyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and potential biological activities compared to simpler analogs.

Properties

Molecular Formula

C19H14FNO

Molecular Weight

291.3 g/mol

IUPAC Name

4-fluoro-N-(4-phenylphenyl)benzamide

InChI

InChI=1S/C19H14FNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22)

InChI Key

DILJCEZSDZUXQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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